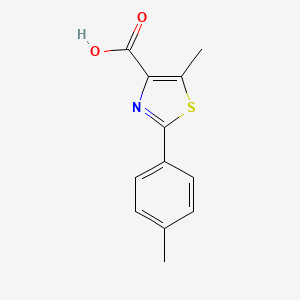

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms. It’s a core structure in many biologically active compounds . The compound you mentioned has additional methyl and phenyl groups attached, which could potentially alter its properties and biological activity.

Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid” can undergo are not specified in the literature I have access to.Aplicaciones Científicas De Investigación

Pharmacological Properties and Applications

Research has explored the pharmacological properties of thiazole compounds, including derivatives similar to "5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid". These compounds have shown spasmolytic properties confirmed in vitro, indicating potential applications in treating spasms. Additionally, some derivatives exhibited stimulant properties on the central nervous system, suggesting possible research avenues in neurological therapies (Chance, Dirnhuber, & Robinson, 1946).

Synthetic Chemistry and Material Science

The compound's structure offers a framework for synthesizing constrained heterocyclic γ-amino acids, which mimic the secondary structures of proteins. This capability is crucial for designing peptides and proteins with tailored functions, potentially impacting drug design and biomaterials development (Mathieu et al., 2015).

Furthermore, thiazole derivatives, including those related to "5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid", have been synthesized for their antibacterial properties. This synthesis involves reactions with various aromatic aldehydes, leading to compounds with potential applications in combating bacterial infections (Al Dulaimy et al., 2017).

Structural and Theoretical Investigations

The compound's structure has been a subject of experimental and theoretical studies to understand its chemical and physical properties. Such investigations contribute to the broader knowledge of thiazole derivatives' reactivity and stability, informing their use in various scientific applications (Viveka et al., 2016).

Corrosion Inhibition

Thiazole-based compounds have been studied for their potential as corrosion inhibitors, which is essential for protecting metals in industrial applications. The efficiency of these compounds as inhibitors relates to their chemical structure, offering insights into designing more effective corrosion protection solutions (Chaitra, Mohana, & Tandon, 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-7-3-5-9(6-4-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISJNUKCVQXVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3015741.png)

![2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B3015743.png)

![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)

![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3015751.png)

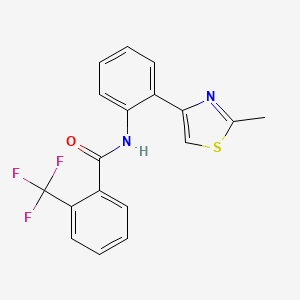

![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)

![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3015756.png)

![2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclohexyl}acetic acid](/img/structure/B3015757.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B3015761.png)

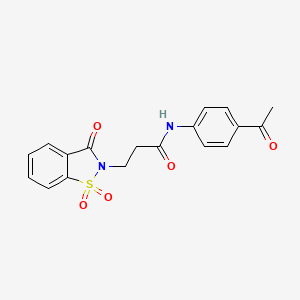

![methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B3015762.png)